7-chloro-4-(2-chloro-6-fluorobenzoyl)-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Description

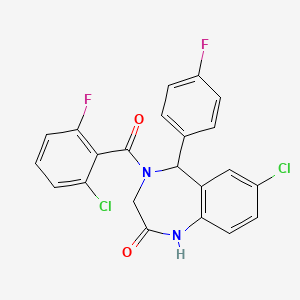

7-Chloro-4-(2-chloro-6-fluorobenzoyl)-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a synthetic 1,4-benzodiazepine derivative characterized by a tetrahydro-1H-1,4-benzodiazepin-2-one core. Key structural features include:

- Position 7: A chlorine substituent on the benzene ring of the benzodiazepine core.

- Position 4: A 2-chloro-6-fluorobenzoyl group, introducing steric bulk and electron-withdrawing properties.

Its design reflects modifications common in benzodiazepine derivatives, where halogenation and aryl substitutions modulate binding affinity, metabolic stability, and solubility .

Properties

IUPAC Name |

7-chloro-4-(2-chloro-6-fluorobenzoyl)-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Cl2F2N2O2/c23-13-6-9-18-15(10-13)21(12-4-7-14(25)8-5-12)28(11-19(29)27-18)22(30)20-16(24)2-1-3-17(20)26/h1-10,21H,11H2,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEPJWFYTXZBPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1C(=O)C3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl2F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Chloro-4-(2-chloro-6-fluorobenzoyl)-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine class. This compound has garnered attention due to its potential therapeutic applications and biological activities. This article reviews its biological activity, focusing on cytotoxicity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHClFNO

- Molecular Weight : 343.76 g/mol

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The compound exhibits selective cytotoxicity towards human cancer cells while showing reduced effects on non-malignant cells.

| Cell Line | IC (μM) | Selectivity Index |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | 4.0 |

| HCT116 (Colorectal) | 10.0 | 3.5 |

| K562 (Leukemia) | 15.0 | 3.0 |

| MRC-5 (Normal Fibroblast) | >40 | - |

The data indicates that the compound is particularly effective against colorectal and lung cancer cell lines while exhibiting a higher selectivity index compared to normal fibroblast cells .

The mechanism by which this compound exerts its cytotoxic effects involves several pathways:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Studies indicate that treatment with the compound results in G2/M phase arrest in sensitive cancer cell lines, which is associated with increased levels of phosphorylated histone H3 (pH3Ser10), indicating mitotic arrest .

- Inhibition of DNA and RNA Synthesis : The compound significantly reduces the incorporation of BrDU and BrU into DNA and RNA respectively, reflecting its ability to inhibit nucleic acid synthesis .

Case Studies and Research Findings

Recent studies have highlighted the promising biological activities of this compound:

- Study on Colorectal Cancer : A study focused on HCT116 cells revealed that the compound not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. The findings suggest potential for development as a therapeutic agent against colorectal cancer .

- Leukemia Models : In K562 leukemia models, the compound demonstrated significant cytotoxicity with an IC of 15 μM. Flow cytometry analysis indicated an increase in sub-G1 population, confirming apoptosis induction .

- Lung Cancer Studies : In A549 lung cancer cells, treatment with the compound led to a dose-dependent decrease in viability and increased markers of apoptosis .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzodiazepine Derivatives

Key Observations

Substituent Effects

- Halogenation : Fluorine at position 5 (4-fluorophenyl) may enhance lipophilicity and metabolic stability relative to Methylclonazepam’s 2-chlorophenyl group .

- Core Modifications : Fludiazepam’s triazolo ring fusion (vs. the target’s benzodiazepin-2-one core) demonstrates how heterocyclic changes impact molecular rigidity and bioavailability .

Functional Implications

Impurities and Byproducts

Impurities like 2886-65-9 (lacking the benzoyl group) and 119401-13-7 (quinazoline core) underscore the importance of synthetic control to avoid pharmacologically inactive or divergent byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.